4-(Azidomethyl)-5-cyclobutyloxazole
Description
4-(Azidomethyl)-5-cyclobutyloxazole is a heterocyclic compound featuring an oxazole core substituted with an azidomethyl group at the 4-position and a cyclobutyl moiety at the 5-position. The azidomethyl (-CH₂N₃) group confers reactivity in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the synthesis of triazole-linked derivatives . The cyclobutyl substituent introduces steric and electronic effects distinct from smaller (e.g., cyclopropyl) or aromatic substituents.
Properties
IUPAC Name |
4-(azidomethyl)-5-cyclobutyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-12-11-4-7-8(13-5-10-7)6-2-1-3-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKZJQROSDBREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-cyclobutyloxazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halomethyl derivative of cyclobutyloxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety, given the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-cyclobutyloxazole can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction to form triazoles.
Reduction: Lithium aluminum hydride in anhydrous ether or palladium on carbon with hydrogen gas are common reducing agents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azidomethyl)-5-cyclobutyloxazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the functionalization of surfaces and polymers, enhancing properties such as adhesion and conductivity.
Biological Research: Employed in the development of bioorthogonal chemistry techniques, allowing for the labeling and tracking of biomolecules in living systems.
Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-cyclobutyloxazole largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: Cyclobutyl vs. Cyclopropyl
4-(Azidomethyl)-5-cyclopropyloxazole (CAS: 2148864-64-4) serves as the closest analog, differing only in the ring size of the 5-position substituent. Key comparisons include:
- Electronic Effects : Cyclobutyl’s larger ring may donate slightly more electron density to the oxazole core compared to the strained cyclopropyl, altering reactivity in nucleophilic or electrophilic reactions.
- Molecular Weight : The cyclobutyl derivative has a marginally higher molecular weight (~178–180 g/mol estimated) compared to the cyclopropyl analog (164.2 g/mol) .
Table 1: Comparison of Cyclobutyl and Cyclopropyl Analogs
| Property | 4-(Azidomethyl)-5-cyclobutyloxazole | 4-(Azidomethyl)-5-cyclopropyloxazole |
|---|---|---|
| Substituent at C5 | Cyclobutyl | Cyclopropyl |
| Molecular Weight (g/mol) | ~178–180 (estimated) | 164.2 |
| Steric Demand | Higher | Lower |
| Electronic Influence | Moderate electron donation | Less electron donation |
Heterocycle Core Variation
4-(Azidomethyl)benzoxadiazole Derivatives
Benzoxadiazole analogs, such as 4-azidomethyl-benzoxadiazole (II), replace the oxazole core with a benzoxadiazole system. Key differences:
- Aromaticity and Stability : Benzoxadiazole’s fused aromatic ring enhances stability compared to oxazole, which may decompose under harsh conditions .
- Applications : Benzoxadiazoles are often used in fluorescent probes, whereas oxazole derivatives are more common in drug discovery .
4-(Azidomethyl)pyrazole Derivatives
Pyrazole-based analogs (e.g., ethyl 4-(azidomethyl)pyrazole-3-carboxylate) exhibit distinct reactivity. The pyrazole ring’s two adjacent nitrogen atoms increase basicity, enabling different coordination modes in metal-catalyzed reactions. These compounds are precursors to complex polyheterocycles (e.g., diazepines), unlike oxazole derivatives, which are less explored in tandem reactions .
Isoxazole Derivatives
Isoxazolyl benzimidazoles (e.g., 5-methyl-3-isoxazolylamido-benzoic acid) differ in heteroatom placement (oxygen at position 2, nitrogen at 3 in isoxazole vs. oxygen at 1, nitrogen at 3 in oxazole). This alters electronic properties and metabolic stability, making isoxazoles more resistant to hydrolysis .
Functional Group Reactivity
The azidomethyl group in this compound enables CuAAC reactions, similar to other azide-bearing heterocycles. However, reaction efficiency varies:
- Triazole Formation : Benzoxadiazole and pyrazole derivatives show faster cycloaddition kinetics due to electron-withdrawing effects enhancing azide reactivity .
- Steric Limitations : The cyclobutyl group in the oxazole derivative may reduce accessibility of the azide group, requiring optimized conditions (e.g., elevated temperatures) compared to less hindered analogs .
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